But-3-EN-2-amine

Physicochemical Property Comparison Allylic Amines Isomer Differentiation

But-3-en-2-amine (CAS 34375-90-1), also known as 3-buten-2-amine or 1-methylallylamine, is a chiral, primary, aliphatic allylic amine with the molecular formula C4H9N. It features a terminal alkene (vinyl) group at position 4 and a primary amine at position 2, creating a stereocenter at C2.

Molecular Formula C4H9N
Molecular Weight 71.12 g/mol
CAS No. 34375-90-1
Cat. No. B3051532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-3-EN-2-amine
CAS34375-90-1
Molecular FormulaC4H9N
Molecular Weight71.12 g/mol
Structural Identifiers
SMILESCC(C=C)N
InChIInChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3
InChIKeyJDCBWJCUHSVVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-3-en-2-amine (CAS 34375-90-1): A Critical Allylic Amine Building Block for Procurement in Asymmetric Synthesis


But-3-en-2-amine (CAS 34375-90-1), also known as 3-buten-2-amine or 1-methylallylamine, is a chiral, primary, aliphatic allylic amine with the molecular formula C4H9N [1]. It features a terminal alkene (vinyl) group at position 4 and a primary amine at position 2, creating a stereocenter at C2 [2]. This unique juxtaposition of an amine and an unconjugated alkene on a small, four-carbon backbone enables a distinct set of synthetic transformations—such as olefin metathesis, hydroamination, and chiral auxiliary incorporation—that are not accessible to saturated or structurally rearranged analogs. The compound is a versatile building block for generating molecular complexity, particularly in the synthesis of nitrogen-containing heterocycles and enantioenriched bioactive molecules. This guide provides a rigorous, comparator-driven analysis to support scientific procurement decisions for this specific allylic amine.

Why Generic Substitution of But-3-en-2-amine (CAS 34375-90-1) Fails: A Comparative Analysis of C4 Amines


The procurement of But-3-en-2-amine cannot be substituted with other C4 amines without fundamentally altering synthetic outcomes. This is due to its distinct structural and physicochemical profile. Unlike saturated isomers like sec-butylamine, which lack a reactive alkene and have a significantly lower boiling point (~63°C [1]), But-3-en-2-amine offers a vinyl group for orthogonal functionalization (e.g., cross-metathesis, polymerization) that saturated amines cannot provide. Compared to the structurally isomeric crotylamine, which also contains a C4 backbone with a primary amine and an alkene, But-3-en-2-amine exhibits a lower predicted boiling point (75.3°C vs 88.5°C ) and a lower LogP (0.38 vs 0.55 ), indicating different volatility and polarity that can affect reaction conditions and purification. More critically, the position of the amine at the internal C2 carbon (rather than the terminal C1 of crotylamine) and the resulting stereocenter are crucial for applications requiring chirality, such as asymmetric synthesis and chiral resolution. These quantifiable differences in physical properties and the structural divergence in functional group arrangement mean that But-3-en-2-amine is not a drop-in replacement for other C4 amines; its selection is a precise decision dictated by required reactivity, stereochemical outcomes, and downstream process parameters.

Quantitative Evidence for Differentiating But-3-en-2-amine (CAS 34375-90-1) from Its Closest C4 Analogs


Evidence 1: Volatility and Boiling Point Differentiation of But-3-en-2-amine vs. Crotylamine

When considering procurement of a C4 allylic amine for reactions sensitive to volatility or distillation conditions, But-3-en-2-amine presents a quantifiably different profile than its terminal isomer, crotylamine. The internal alkene and amine arrangement in But-3-en-2-amine results in a significantly lower predicted boiling point compared to the terminal crotylamine.

Physicochemical Property Comparison Allylic Amines Isomer Differentiation

Evidence 2: Lipophilicity (LogP) Difference Between But-3-en-2-amine and Crotylamine

Lipophilicity, a key determinant of solubility, membrane permeability, and chromatographic retention, also differentiates But-3-en-2-amine from crotylamine. The internal amine and alkene arrangement of the target compound confers a lower calculated LogP compared to the more lipophilic crotylamine.

Physicochemical Property Comparison Lipophilicity ADME-Tox Prediction

Evidence 3: Kinetic Resolution Selectivity for Allylic Amines as a Class, Demonstrating Value of But-3-en-2-amine

For research requiring enantiomerically pure allylic amines, the ability to achieve high selectivity in resolution is a key procurement driver. While direct head-to-head resolution data for But-3-en-2-amine itself is limited in the open literature, its class of molecules (primary allylic amines) is known to be amenable to highly selective kinetic resolution. These established methodologies provide a robust framework for accessing either enantiomer of But-3-en-2-amine, which is critical for asymmetric synthesis applications. This class-level performance contrasts with many saturated amines where such high selectivities are not as readily achieved. [1][2]

Asymmetric Synthesis Kinetic Resolution Enantioselectivity Catalysis

Targeted Application Scenarios for Procuring But-3-en-2-amine (CAS 34375-90-1) Based on Differentiated Evidence


Scenario 1: Synthesis of Enantiopure Pharmaceutical Intermediates via Kinetic Resolution

The procurement of But-3-en-2-amine is most justified when a chiral amine intermediate is required for synthesizing an enantiopure active pharmaceutical ingredient (API). The class-level evidence for highly selective kinetic resolution of primary allylic amines (with s-factors up to 34 [1]) suggests that racemic But-3-en-2-amine can be a cost-effective starting material to obtain either the (R)- or (S)-enantiomer in high optical purity. This is a strategic procurement choice for medicinal chemistry and process chemistry groups developing chiral drugs where the stereocenter at C2 is a critical pharmacophoric element. The ability to access this chirality in a small, functionalizable scaffold is a key differentiator from achiral alternatives like sec-butylamine or isomerically mismatched crotylamine.

Scenario 2: Orthogonal Functionalization of a Small Molecule Scaffold Using the Vinyl Group

But-3-en-2-amine should be prioritized when a synthetic route requires the independent functionalization of both a primary amine and a terminal alkene on a single, compact core. The presence of the vinyl group, a feature absent in saturated amines like sec-butylamine (bp 63°C [2]), allows for a suite of orthogonal transformations such as olefin cross-metathesis, hydroboration, hydroamination, or thiol-ene click chemistry. This enables the rapid generation of molecular diversity from a single precursor, making But-3-en-2-amine a superior procurement choice for building block libraries and fragment-based drug discovery over saturated C4 amines. Its lower boiling point compared to crotylamine (75.3°C vs 88.5°C ) can also be an advantage in downstream purification of volatile reaction products.

Scenario 3: Development of Amine-Functionalized Materials and Polymers

In materials science, But-3-en-2-amine offers a distinct advantage for synthesizing functional polymers. The primary amine serves as a reactive handle for incorporation into polymer backbones (e.g., via polycondensation), while the pendant vinyl group remains available for post-polymerization cross-linking or further functionalization. This dual-reactivity profile, not possible with a saturated amine like sec-butylamine, makes it a valuable monomer or cross-linker precursor. The lower LogP (0.38 vs 0.55 for crotylamine ) suggests different compatibility with aqueous polymerization conditions or solvent systems, which can influence the final polymer properties and should guide procurement based on desired material characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for But-3-EN-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.